3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
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Overview
Description
3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves the reaction of Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3-thione with phenacyl bromides. The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring or the triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl bromides, Schiff bases, and various oxidizing and reducing agents. Reaction conditions often involve moderate temperatures and the use of solvents like dioxane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with various molecular targets. For instance, its antitumoral activity is attributed to the inhibition of tubulin polymerization, which disrupts cell division . The compound’s enzyme inhibitory activities are due to its ability to form specific interactions with enzyme active sites, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds also contain a triazole ring fused with another heterocycle and exhibit antimicrobial and antiviral activities.
Uniqueness
3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is unique due to its specific combination of triazole and thiadiazine rings, which confer a broad spectrum of pharmacological activities. Its ability to inhibit multiple enzymes and its potential as an anticancer agent make it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H16N4S |
---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
3-phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine |
InChI |
InChI=1S/C13H16N4S/c1-10(2)16-8-17-12(11-6-4-3-5-7-11)14-15-13(17)18-9-16/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
OMRRMBSDGXMMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CN2C(=NN=C2SC1)C3=CC=CC=C3 |
Origin of Product |
United States |
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